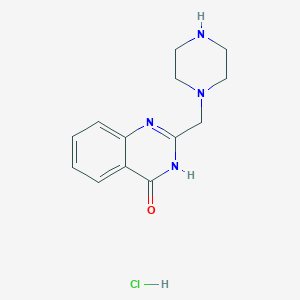
C13H17ClN4O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-cyclopropyl-5,7,8-trimethyl-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-6-one involves several steps, starting from readily available starting materials. The key steps typically include:
Cyclization Reactions: Formation of the diazepine ring through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 2-position.
Methylation: Addition of methyl groups at the 5, 7, and 8 positions.
Cyclopropylation: Introduction of the cyclopropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-9-cyclopropyl-5,7,8-trimethyl-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-6-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-chloro-9-cyclopropyl-5,7,8-trimethyl-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-6-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-9-cyclopropyl-5,7,8-trimethyl-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Similar compounds include 2-chloro-9-cyclopropyl-5,7,8-trimethyl-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-6-one analogs with different substituents.
2-chloro-9-cyclopropyl-5,7,8-trimethyl-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-6-one: can be compared with other diazepine derivatives and chlorinated heterocycles.
Uniqueness
The uniqueness of 2-chloro-9-cyclopropyl-5,7,8-trimethyl-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-6-one lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer unique biological and chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H17ClN4O |
|---|---|
Peso molecular |
280.75 g/mol |
Nombre IUPAC |
2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C13H16N4O.ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;/h1-4,14H,5-9H2,(H,15,16,18);1H |
Clave InChI |
KADOZYZIXSYRGH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
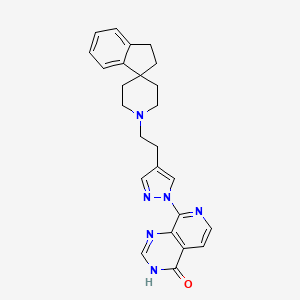

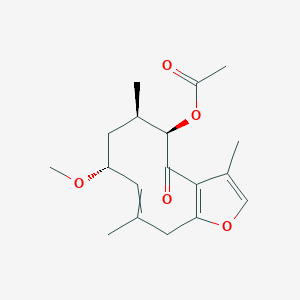
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
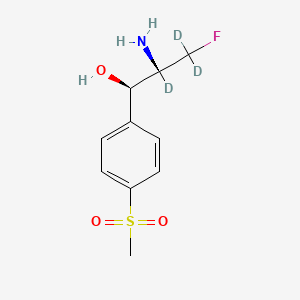
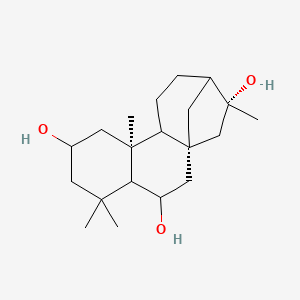
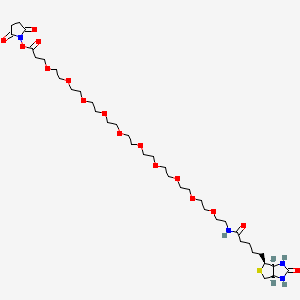
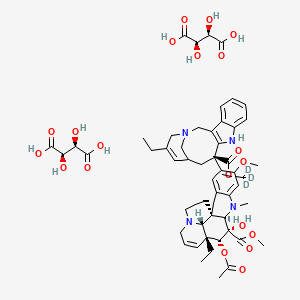
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
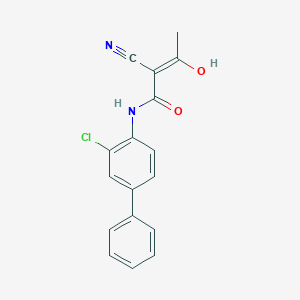
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
